molecular formula C7H17ClN2O B2896718 trans-3-(Dimethylamino)-4-piperidinol dihydrochloride CAS No. 2209078-76-0

trans-3-(Dimethylamino)-4-piperidinol dihydrochloride

Cat. No.: B2896718
CAS No.: 2209078-76-0
M. Wt: 180.67 g/mol
InChI Key: KQVUHVKUQQMOQY-LEUCUCNGSA-N
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Description

Trans-3-(Dimethylamino)-4-piperidinol dihydrochloride is a useful research compound. Its molecular formula is C7H17ClN2O and its molecular weight is 180.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has explored various synthetic pathways and chemical properties of compounds related to trans-3-(Dimethylamino)-4-piperidinol dihydrochloride. For instance, stereoselective synthesis techniques have been developed to create dialkylaminomethyl substituted halobutadienes via amine-induced ring-opening reactions, demonstrating the compound's utility in the regio- and stereospecific syntheses of highly functionalized unsaturated aliphatic compounds (Gronowitz, Hallberg, & Nikitidis, 1987). Additionally, research has revealed the synthesis of 6,7-disubstituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, further showcasing the compound's versatility in creating potential antihypertensive agents (Evans et al., 1983).

Pharmacological Applications

Pharmacological research has identified compounds structurally related to this compound as potential candidates for treating various conditions. For example, studies have discovered potent, peripherally selective opioid antagonists within the N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines class, indicating the compound's relevance in gastrointestinal motility disorders (Zimmerman et al., 1994). The elucidation of the bioactive conformation of the N-phenethyl trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivative as a prototypical mu-opioid antagonist further highlights its significance in opioid receptor research (Le Bourdonnec et al., 2006).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for trans-3-(Dimethylamino)-4-piperidinol dihydrochloride involves the reaction of 4-piperidone with dimethylamine followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": [ "4-piperidone", "dimethylamine", "sodium borohydride", "hydrochloric acid", "water" ], "Reaction": [ "4-piperidone is reacted with excess dimethylamine in the presence of hydrochloric acid to form an imine intermediate.", "The imine intermediate is then reduced using sodium borohydride to yield trans-3-(Dimethylamino)-4-piperidinol.", "The product is then treated with hydrochloric acid to form the dihydrochloride salt of trans-3-(Dimethylamino)-4-piperidinol." ] }

CAS No.

2209078-76-0

Molecular Formula

C7H17ClN2O

Molecular Weight

180.67 g/mol

IUPAC Name

(3S,4S)-3-(dimethylamino)piperidin-4-ol;hydrochloride

InChI

InChI=1S/C7H16N2O.ClH/c1-9(2)6-5-8-4-3-7(6)10;/h6-8,10H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1

InChI Key

KQVUHVKUQQMOQY-LEUCUCNGSA-N

Isomeric SMILES

CN(C)[C@H]1CNCC[C@@H]1O.Cl

SMILES

CN(C)C1CNCCC1O.Cl.Cl

Canonical SMILES

CN(C)C1CNCCC1O.Cl

solubility

not available

Origin of Product

United States

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